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Compound of Interest

Compound Name: GSK-4716

Cat. No.: B1208999

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

GSK-4716 is a pioneering synthetic small molecule identified as a selective agonist for the
orphan nuclear receptors, Estrogen-Related Receptor 3 (ERR[) and Estrogen-Related
Receptor y (ERRY). As a member of the phenolic acyl hydrazone chemical class, GSK-4716
has been instrumental as a chemical probe to elucidate the physiological roles of ERR[3 and
ERRYy in various biological processes, including mitochondrial biogenesis, energy metabolism,
and the regulation of gene expression in muscle and neuronal cells. This document provides a
comprehensive overview of the discovery, mechanism of action, and pharmacological profile of
GSK-4716, supported by available quantitative data, detailed experimental methodologies, and
visual representations of its signaling pathways and discovery workflow.

Introduction to GSK-4716

GSK-4716, with the chemical name 4-Hydroxybenzoic acid 2-[[4-(1-
methylethyl)phenyllmethylene]hydrazide, emerged from research efforts to identify ligands for
the estrogen-related receptors, which are constitutively active orphan nuclear receptors. It has
demonstrated remarkable selectivity for ERR[3 and ERRYy over the classical estrogen receptors
and ERRa.[1] The agonistic activity of GSK-4716 mimics the effects of the coactivator PGC-1q,
leading to the transcriptional activation of target genes.[1]
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Physicochemical Properties and Synthesis

Chemical Structure:

IUPAC Name: 4-hydroxy-N'-[(4-propan-2-ylphenyl)methylidene]benzohydrazide

Molecular Formula: C17H18N202

Molecular Weight: 282.34 g/mol

CAS Number: 101574-65-6

Synthesis:

The synthesis of GSK-4716 is achieved through a condensation reaction between 4-
hydroxybenzoic acid hydrazide and 4-isopropylbenzaldehyde.[2][3][4] This reaction is a
standard method for the formation of hydrazones.

o Step 1: Formation of 4-hydroxybenzoic acid hydrazide: Ethyl 4-hydroxybenzoate is refluxed
with hydrazine hydrate in an alcohol solvent, such as ethanol, to yield 4-hydroxybenzoic acid
hydrazide.[2][3]

o Step 2: Condensation to form GSK-4716: The purified 4-hydroxybenzoic acid hydrazide is
then condensed with 4-isopropylbenzaldehyde in a suitable solvent like ethanol under reflux
to form the final product, GSK-4716.[2] Microwave-assisted synthesis can also be employed
to improve reaction times and yields.[3][4]

Pharmacological Profile
Quantitative Data

The following table summarizes the available quantitative data for GSK-4716. It is important to
note that comprehensive pharmacokinetic data and detailed selectivity profiling against a wide
panel of nuclear receptors are not readily available in the public domain.
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Parameter Receptor/Assay Value Reference
ECso ERRy 1.3 pM [5]
ICso ERRy FRET Assay 2 uM [6]
K_d ERRy 5000 nM [7]
o ERRa & Estrogen ]
Selectivity Selective [5]
Receptors

Mechanism of Action

GSK-4716 functions as an agonist at ERR3 and ERRy. Upon binding to the ligand-binding
domain (LBD) of these receptors, it promotes a conformational change that facilitates the
recruitment of coactivators, such as PGC-1a and PGC-1[3.[8] This receptor-coactivator complex
then binds to estrogen-related response elements (ERRES) in the promoter regions of target
genes, initiating their transcription.

The X-ray crystal structure of the ERRy LBD in complex with GSK-4716 (PDB ID: 2GPP)
reveals that the agonist binds within the hydrophobic pocket of the LBD. This binding stabilizes
the active conformation of the receptor, promoting the interaction with coactivator proteins.

Signaling Pathways and Biological Effects

GSK-4716 has been shown to modulate several key signaling pathways, leading to a range of
biological effects.

Regulation of Mitochondrial Biogenesis and Metabolism

In skeletal muscle cells, GSK-4716 treatment leads to the increased expression of PGC-1a and
PGC-1.[8] This, in turn, drives the expression of genes involved in mitochondrial biogenesis
and fatty acid oxidation, such as Carnitine Palmitoyltransferase 1b (Cptlb), ATP Synthase F1
Subunit Beta (Atp5b), and Isocitrate Dehydrogenase 3 (Idh3).[8] This indicates a role for ERR[}/
y in enhancing the oxidative capacity of muscle tissue.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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